molecular formula C8H16N2O B057440 3-(N-Acetyl-N-ethylamino)pyrrolidine CAS No. 115445-29-9

3-(N-Acetyl-N-ethylamino)pyrrolidine

Cat. No.: B057440
CAS No.: 115445-29-9
M. Wt: 156.23 g/mol
InChI Key: NHMWGGURJSUYGU-UHFFFAOYSA-N
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Description

3-(N-Acetyl-N-ethylamino)pyrrolidine is an organic compound with the molecular formula C8H16N2O. It is a colorless to pale yellow liquid that has both amino and ketone functional groups . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Acetyl-N-ethylamino)pyrrolidine typically involves the reaction of pyrrolidine with acetic anhydride and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Pyrrolidine+Acetic Anhydride+EthylamineThis compound\text{Pyrrolidine} + \text{Acetic Anhydride} + \text{Ethylamine} \rightarrow \text{this compound} Pyrrolidine+Acetic Anhydride+Ethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(N-Acetyl-N-ethylamino)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

3-(N-Acetyl-N-ethylamino)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Acetyl-N-ethylamino)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(3-pyrrolidinyl)acetamide
  • 3-(N-Acetyl-3-ethylamino)pyrrolidine
  • Acetamide, N-ethyl-N-3-pyrrolidinyl-

Uniqueness

3-(N-Acetyl-N-ethylamino)pyrrolidine is unique due to its specific combination of amino and ketone functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for various research and industrial applications .

Properties

IUPAC Name

N-ethyl-N-pyrrolidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWGGURJSUYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373324
Record name 3-(N-Acetyl-N-ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115445-29-9
Record name 3-(N-Acetyl-N-ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Acetyl-N-ethylamino)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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